5-Chloro-2-(trifluoromethyl)phenylacetic acid chemical properties
5-Chloro-2-(trifluoromethyl)phenylacetic acid chemical properties
An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic acid: Properties, Synthesis, and Applications
Introduction
5-Chloro-2-(trifluoromethyl)phenylacetic acid is a highly functionalized aromatic carboxylic acid that has garnered significant attention as a versatile building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts a distinct set of electronic and steric properties. These characteristics make it an invaluable intermediate in the synthesis of complex molecular targets, particularly in the realm of drug discovery and development.
The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing moiety, profoundly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Concurrently, the chloro substituent further modulates the electronic nature of the aromatic ring and provides an additional vector for synthetic diversification. The phenylacetic acid core itself offers a reactive carboxylic acid handle, amenable to a wide range of chemical transformations such as amidation and esterification.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical and physical properties of 5-Chloro-2-(trifluoromethyl)phenylacetic acid, explores its synthesis and reactivity, outlines standard analytical protocols, and discusses its applications, particularly as a key intermediate in the development of novel therapeutic agents.
Section 1: Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in research and synthesis. 5-Chloro-2-(trifluoromethyl)phenylacetic acid is a white to off-white solid at room temperature, and its key identifiers and physical characteristics are summarized below.[3]
Molecular Structure
The structural arrangement of the chloro and trifluoromethyl groups relative to the acetic acid moiety is crucial to the compound's reactivity and utility.
Caption: Molecular Structure of 5-Chloro-2-(trifluoromethyl)phenylacetic acid.
Physicochemical Data Summary
The following table consolidates the key identification and physical property data for the compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid | [3][4] |
| CAS Number | 261763-25-1 | [3][5] |
| Molecular Formula | C₉H₆ClF₃O₂ | [5] |
| Molecular Weight | 238.59 g/mol | [5][6] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 117-119 °C | [3] |
Section 2: The Influence of Substituents on Reactivity
The chemical behavior of 5-Chloro-2-(trifluoromethyl)phenylacetic acid is largely dictated by the interplay of its three key functional components: the carboxylic acid group, the chlorine atom, and the trifluoromethyl group.
-
Trifluoromethyl (CF₃) Group : As a potent electron-withdrawing group, the CF₃ substituent significantly increases the acidity of the carboxylic acid proton by stabilizing the carboxylate anion through inductive effects. This heightened acidity can be advantageous in reactions where proton abstraction is a key step. Furthermore, the CF₃ group enhances the molecule's lipophilicity, a property often sought in drug candidates to improve membrane permeability and bioavailability.[1][2] Its steric bulk also influences the regioselectivity of reactions on the aromatic ring.
-
Chloro (Cl) Group : The chlorine atom also acts as an electron-withdrawing group via induction but is a weak deactivator and an ortho-, para- director for electrophilic aromatic substitution due to its lone pairs participating in resonance. Its presence further modulates the electronic landscape of the phenyl ring and serves as a potential site for cross-coupling reactions, offering another layer of synthetic utility.[7]
-
Carboxylic Acid Group : The acetic acid moiety is the primary center for derivatization. It readily undergoes standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.[1] The reactivity of this group allows for the straightforward incorporation of the 5-chloro-2-(trifluoromethyl)phenyl scaffold into larger, more complex molecules.
Section 3: Synthesis and Derivatization
While multiple synthetic routes to substituted phenylacetic acids exist, a common and logical approach involves the construction of the core structure followed by functional group manipulation. Below is a representative workflow and a generalized protocol.
Representative Synthesis Workflow
A plausible synthetic pathway could involve a cross-coupling reaction to form the carbon-carbon bond of the acetic acid side chain, a strategy frequently employed for this class of compounds.[8]
Caption: A representative workflow for the synthesis of the target compound.
General Synthesis Protocol (Hypothetical)
This protocol outlines a Suzuki coupling approach, a powerful and widely used method for C-C bond formation. This choice is based on its versatility and proven applicability to similar substrates.[8]
Objective: To synthesize 5-Chloro-2-(trifluoromethyl)phenylacetic acid from a suitable aryl halide.
Materials:
-
1-Bromo-4-chloro-2-(trifluoromethyl)benzene
-
Potassium (ethoxycarbonyl)trifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
-
Hydrochloric acid (HCl) for workup
-
Sodium hydroxide (NaOH) for hydrolysis
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Step 1: Suzuki-Miyaura Coupling:
-
To an oven-dried flask under an inert atmosphere, add 1-bromo-4-chloro-2-(trifluoromethyl)benzene (1.0 eq), potassium (ethoxycarbonyl)trifluoroborate (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and potassium carbonate (3.0 eq).
-
Add a degassed 3:1 mixture of toluene and water.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting aryl bromide is consumed.
-
Causality: The palladium catalyst, in conjunction with the ligand, facilitates the oxidative addition to the aryl bromide and subsequent transmetalation with the boronate salt. The base is crucial for activating the boronate and for the final reductive elimination step that forms the C-C bond.
-
-
Step 2: Workup and Isolation of the Ester Intermediate:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (ethyl 5-chloro-2-(trifluoromethyl)phenylacetate) via flash column chromatography.
-
Self-Validation: Characterize the intermediate by ¹H NMR and Mass Spectrometry to confirm its identity before proceeding.
-
-
Step 3: Saponification to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to induce hydrolysis to the sodium carboxylate salt.
-
-
Step 4: Acidification and Final Product Isolation:
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
The carboxylic acid product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Self-Validation: Confirm the purity and identity of the final product using melting point analysis, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry.
-
Section 4: Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Protocol: Standard Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR : Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region) with splitting patterns consistent with the substitution on the ring, and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain (typically δ 3.5-4.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[9]
-
¹³C NMR : The spectrum will show distinct signals for each unique carbon atom, including the carboxyl carbon (~170-180 ppm), the aromatic carbons (some of which will be split due to C-F coupling), the methylene carbon (~40 ppm), and the carbon of the CF₃ group (a quartet around 120-130 ppm).[10]
-
¹⁹F NMR : This is a critical technique for fluorinated compounds. A single sharp signal is expected for the CF₃ group, which can be used to confirm its presence and purity.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in negative mode is ideal for this acidic compound. The spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one. The isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) should be clearly visible.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands. Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
-
Section 5: Applications in Drug Discovery and Development
The unique combination of a phenylacetic acid core with chloro and trifluoromethyl substituents makes this compound a valuable intermediate in medicinal chemistry.
-
Scaffold for Bioactive Molecules : Phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs).[11] The specific substitution pattern of 5-Chloro-2-(trifluoromethyl)phenylacetic acid can be leveraged to synthesize novel analogs with potentially improved potency, selectivity, or pharmacokinetic profiles.
-
Kinase Inhibitor Synthesis : The trifluoromethylphenyl moiety is frequently incorporated into kinase inhibitors to enhance binding affinity and cell permeability.[1] This building block can be used to construct complex heterocyclic systems that target specific enzyme active sites. For example, related trifluoromethylphenyl amides have been used in the development of potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors for treating pain and inflammation.[12]
-
Structure-Activity Relationship (SAR) Studies : In drug discovery campaigns, this compound serves as a key starting material for generating libraries of derivatives. By modifying the carboxylic acid group (e.g., creating various amides or esters), researchers can systematically explore the SAR and optimize a lead compound's properties. Studies on related compounds have demonstrated that the presence and position of fluorine atoms can dramatically enhance biological potency.[13]
Section 6: Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety. 5-Chloro-2-(trifluoromethyl)phenylacetic acid is classified as an irritant.[3]
-
Hazard Identification :
-
Recommended Handling Protocol :
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17][18]
-
Avoid generating dust. If handling the solid, use techniques that minimize aerosolization.
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15]
-
In case of skin contact, wash the affected area thoroughly with soap and water.[16]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry place away from direct sunlight.[3]
-
The storage area should be well-ventilated.
-
Conclusion
5-Chloro-2-(trifluoromethyl)phenylacetic acid is a synthetically valuable building block whose utility is derived from the combined electronic and steric properties of its chloro and trifluoromethyl substituents. These groups enhance the lipophilicity and acidity of the molecule while providing multiple avenues for further chemical modification. A comprehensive understanding of its properties, reactivity, and safe handling procedures enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for applications ranging from pharmaceuticals to materials science. Its role as an intermediate in the development of potent therapeutic agents underscores its importance in the field of drug discovery.
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